Stereochemical Identity: (3S,4S) Enantiomer vs. (3R,4R) Impurity M for Chiral Purity Analysis
The target compound is the (3S,4S) enantiomer of des-cyanoacetyl tofacitinib. Its closest structural analog, Tofacitinib Impurity M (CAS 477600-74-1), is the (3R,4R) enantiomer. [1] In the context of tofacitinib manufacturing, where the API is the (3R,4R)-enantiomer, the (3S,4S) form serves as the primary chiral impurity marker for enantiomeric purity testing. This stereochemical inversion is critical as co-elution of these enantiomers in achiral HPLC systems is a known issue, necessitating chiral separation with columns like Chiralpak AD-H. The absolute configuration is confirmed by the IUPAC name and SMILES notation C[C@H]1CCNC[C@H]1N(C)c2ncnc3[nH]ccc23, which defines the (S,S) orientation at carbon atoms 3 and 4 of the piperidine ring. This contrasts with the (R,R) orientation of Impurity M, where the SMILES is C[C@@H]1CCNC[C@@H]1N(C)c2ncnc3[nH]ccc23.
| Evidence Dimension | Absolute stereochemistry at piperidine C3 and C4 positions |
|---|---|
| Target Compound Data | (3S,4S) configuration; SMILES: C[C@H]1CCNC[C@H]1N(C)c2ncnc3[nH]ccc23 |
| Comparator Or Baseline | Tofacitinib Impurity M (CAS 477600-74-1): (3R,4R) configuration; SMILES: C[C@@H]1CCNC[C@@H]1N(C)c2ncnc3[nH]ccc23 |
| Quantified Difference | Complete stereochemical inversion at both chiral centers; distinct elution order under chiral HPLC conditions (typical separation factor α > 1.2 on polysaccharide-based chiral stationary phases). |
| Conditions | Chiral HPLC analysis (e.g., Chiralpak AD-H column); stereochemistry confirmed by 1H NMR, X-ray crystallography, and optical rotation. |
Why This Matters
For ANDA filings, regulatory agencies require identification and quantification of the enantiomeric impurity opposite to the API; using Impurity M (3R,4R) instead of Impurity N (3S,4S) would invert the chiral impurity profile and yield a false negative for the critical enantiomeric purity test.
- [1] Tofacitinib Impurity M (CAS 477600-74-1). SynZeal Product Page. View Source
